molecular formula C8H10N2O B046884 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile CAS No. 116422-98-1

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile

Cat. No.: B046884
CAS No.: 116422-98-1
M. Wt: 150.18 g/mol
InChI Key: HWJIQXZPZGZUNU-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a nitrile group attached to a propyl chain, which is further connected to a dimethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-1,2-oxazole with a suitable nitrile precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-Dimethyl-1,2-oxazol-4-yl)methylamine
  • **3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid
  • **3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanol

Uniqueness

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the nitrile functionality is crucial .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJIQXZPZGZUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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